Cas no 1806016-30-7 (Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate
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- Inchi: 1S/C9H9F3N2O2/c1-16-9(15)6-5(7(10)11)2-4(3-13)14-8(6)12/h2,7H,3,13H2,1H3
- InChI Key: XJBKEFFSHIHKED-UHFFFAOYSA-N
- SMILES: FC(C1=CC(CN)=NC(=C1C(=O)OC)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 0.7
- Topological Polar Surface Area: 65.2
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032319-250mg |
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1806016-30-7 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
| Alichem | A029032319-500mg |
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1806016-30-7 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029032319-1g |
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate |
1806016-30-7 | 95% | 1g |
$3,155.55 | 2022-04-01 |
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1806016-30-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate, identified by its CAS number 1806016-30-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting complex biological pathways. Its unique structural features, including the presence of both amino and difluoromethyl substituents, make it a versatile building block for drug discovery and development.
The significance of this compound in pharmaceutical research cannot be overstated. The difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug candidates. Recent studies have highlighted the role of difluorinated pyridines in the development of novel antiviral and anticancer agents. For instance, derivatives of this compound have been explored as inhibitors of viral proteases, demonstrating promising results in preclinical trials. The aminomethyl moiety further expands its utility, allowing for further functionalization through amide bond formation, which is a common strategy in medicinal chemistry.
In the context of current research, Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate has been investigated for its potential in addressing unmet medical needs. One notable area of interest is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The structural features of this compound make it an ideal candidate for designing selective kinase inhibitors. Specifically, the combination of the fluoropyridine core and the carboxylate group provides a scaffold that can be readily modified to target specific kinase domains.
The< strong>Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate CAS No. 1806016-30-7 has also been explored in the development of novel antibiotics. The rise of antibiotic-resistant bacteria poses a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this regard, and Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate is no exception. Its ability to interact with bacterial enzymes and disrupt essential metabolic processes makes it a valuable candidate for further investigation.
Another area where this compound has shown promise is in the treatment of neurological disorders. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins. Small molecule inhibitors that can prevent or reverse these aggregations are highly sought after. The structural flexibility of Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate allows for the design of molecules that can interact with these protein aggregates, potentially offering a new therapeutic approach.
The synthesis of Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of fluorine atoms into the pyridine ring is a critical step, often requiring specialized techniques to ensure high yield and purity. Additionally, the functionalization at the 6-position with an amino group necessitates careful control to avoid unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis.
In conclusion, Methyl 6-(aminomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-carboxylate (CAS No. 1806016-30-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an even greater role in the discovery and development of next-generation therapeutics.
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